molecular formula C12H14FN3O B7762775 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline CAS No. 1006961-04-1

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline

Cat. No.: B7762775
CAS No.: 1006961-04-1
M. Wt: 235.26 g/mol
InChI Key: FOSMDRHULLGTKV-UHFFFAOYSA-N
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Description

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline is a heterocyclic aromatic compound featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions. A methoxy linker bridges the pyrazole to a 3-fluoroaniline moiety. This structure combines electron-rich (pyrazole, aniline) and electron-deficient (fluoro) regions, making it a candidate for applications in medicinal chemistry and materials science.

Crystallographic studies using tools like SHELX and ORTEP-III are critical for resolving its three-dimensional conformation and intermolecular interactions.

Properties

IUPAC Name

4-[(1,5-dimethylpyrazol-4-yl)methoxy]-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-8-9(6-15-16(8)2)7-17-12-4-3-10(14)5-11(12)13/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSMDRHULLGTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401180770
Record name 4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006961-04-1
Record name 4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006961-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the dimethyl groups.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using an appropriate methoxy donor.

    Coupling with Fluoroaniline: The final step involves coupling the pyrazole derivative with 3-fluoroaniline through a suitable coupling reaction, such as a Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of bases or acids as catalysts, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or aniline rings.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. In particular, 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline has shown promise in inhibiting tumor cell proliferation. A study indicated that compounds containing the pyrazole moiety can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have reported that pyrazole derivatives possess activity against various bacterial strains, including resistant strains. This suggests that this compound may serve as a lead compound for developing new antibiotics .

Inflammation and Pain Management
Another area of interest is the anti-inflammatory properties of pyrazole derivatives. The compound may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. This mechanism positions it as a potential candidate for treating inflammatory diseases such as arthritis .

Agrochemical Applications

Pesticide Development
The unique structure of this compound allows it to interact with biological targets in pests. Research indicates that pyrazole-based compounds can act as effective pesticides by disrupting essential biological processes in insects and fungi . The development of such agrochemicals is crucial for sustainable agriculture.

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. The presence of the this compound structure within polymers can improve their performance in high-temperature applications .

Nanocomposites
Recent studies have focused on using this compound in the synthesis of nanocomposites. The incorporation of pyrazole derivatives into nanomaterials can lead to enhanced electrical conductivity and catalytic properties, making them suitable for electronic applications and catalysis.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated anticancer activity against specific tumor cell lines.
Antimicrobial Effective against resistant bacterial strains; potential antibiotic lead.
Agrochemical Disruption of biological processes in pests; effective pesticide candidate.
Materials Science Enhanced thermal stability in polymer applications.
NanocompositesImproved electrical conductivity in nanomaterials.

Mechanism of Action

The mechanism of action of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs include:

  • 3-Fluoroaniline derivatives without pyrazole substitution : Lacking the pyrazole-methoxy group, these compounds exhibit reduced steric hindrance and altered electronic profiles.
  • 1,5-Dimethyl-1H-pyrazol-4-yl derivatives with non-fluorinated linkers: The absence of fluorine reduces electronegativity, impacting solubility and reactivity.

Table 1: Structural and Electronic Comparison

Compound Substituents H-Bond Donors/Acceptors LogP (Predicted)
Target compound 1,5-dimethylpyrazole, 3-F, NH₂ 1 donor (NH₂), 3 acceptors (F, pyrazole N, OCH₃) 2.1
3-Fluoroaniline NH₂, F 1 donor (NH₂), 1 acceptor (F) 1.3
4-Methoxy-3-fluoroaniline OCH₃, F, NH₂ 1 donor (NH₂), 2 acceptors (F, OCH₃) 1.7

The target compound’s extended conjugation and fluorine substitution lower its HOMO-LUMO gap compared to non-fluorinated analogs, as modeled by density functional theory (DFT) approaches .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, analyzed via graph set theory , differentiate packing efficiencies. The target compound’s NH₂ and OCH₃ groups form robust intermolecular bonds, leading to tighter crystal packing than analogs with fewer H-bonding sites. SHELX-refined structures reveal that the pyrazole ring adopts a planar conformation, while the methoxy linker allows rotational flexibility, influencing polymorphism .

Table 2: Hydrogen Bonding Patterns

Compound Dominant H-Bond Motifs Graph Set Notation
Target compound N–H⋯O, C–H⋯F R₂²(8), C(4)
4-Methoxy-3-fluoroaniline N–H⋯O, C–H⋯F R₂²(6)

Reactivity and Pharmacological Potential

The amino group in the target compound undergoes electrophilic substitution (e.g., acetylation) at slower rates than non-fluorinated analogs due to fluorine’s electron-withdrawing effect. Pyrazole-containing derivatives often exhibit enhanced bioavailability, as seen in kinase inhibitors. Computational studies using correlation-energy models predict improved binding affinity to hydrophobic pockets compared to methoxy-only analogs.

Computational and Experimental Insights

  • DFT Studies : The Colle-Salvetti functional highlights localized electron density around the fluorine atom, rationalizing its polar interactions.
  • Crystallography : SHELX-based refinements demonstrate that steric effects from dimethylpyrazole reduce torsional strain in the methoxy linker compared to bulkier substituents.
  • Hydrogen Bond Networks : Graph set analysis identifies bifurcated H-bonds in the target compound, absent in simpler analogs, contributing to higher melting points (~180°C vs. ~150°C for 3-fluoroaniline).

Biological Activity

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology.

  • Molecular Formula : C₁₂H₁₄FN₃O
  • Molecular Weight : 239.26 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antimicrobial Properties : Similar compounds with pyrazole moieties have been shown to possess antibacterial and antifungal activities. For instance, derivatives of pyrazole have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans .
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of specific enzymes. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are crucial in inflammatory pathways .

The biological activity of this compound may be attributed to:

  • Cytochrome P450 Metabolism : The presence of fluorine in the para position can enhance the compound's bioactivation to reactive metabolites, leading to increased interaction with biological targets .
  • Reactive Intermediate Formation : The metabolism often leads to the formation of benzoquinoneimines, which can interact with cellular macromolecules, potentially leading to cytotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

  • Antibacterial Activity :
    • A study on pyrazole derivatives found that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) against E. coli and Bacillus subtilis ranging from 250 μg/mL .
  • Inhibition of Inflammatory Pathways :
    • Research indicated that certain pyrazole derivatives significantly inhibited IL-17 and TNFα production in vitro, demonstrating potential anti-inflammatory properties .
  • Antiviral Activity :
    • The compound's structural analogs have been explored for antiviral properties, particularly against viral enzymes involved in replication processes . These studies suggest that modifications in the pyrazole ring can lead to enhanced antiviral efficacy.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntibacterialInhibitory activity against Staphylococcus aureus
AntifungalEffective against Candida albicans
Anti-inflammatoryInhibition of IL-17 and TNFα production
Enzyme inhibitionPotential COX and sEH inhibition
CytotoxicityFormation of reactive metabolites

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR to identify aromatic protons (δ 6.5–7.5 ppm for aniline), pyrazole methyl groups (δ 2.1–2.5 ppm), and methoxy protons (δ 3.8–4.2 ppm). Fluorine substitution alters chemical shifts due to electron-withdrawing effects .
  • Mass Spectrometry (MS) : Look for molecular ion peaks ([M+H]+^+) and fragmentation patterns indicative of the pyrazole and fluoroaniline moieties .
  • Infrared (IR) Spectroscopy : Confirm the presence of NH2_2 (stretch ~3400 cm1^{-1}) and C-O-C (stretch ~1250 cm1^{-1}) .

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Key Steps :

Coupling Reaction : React 1,5-dimethyl-1H-pyrazole-4-methanol with 3-fluoro-4-nitroaniline under Mitsunobu conditions (DIAD, PPh3_3) to form the methoxy linkage .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H2_2, Pd/C) or Fe/HCl .

  • Optimization :

  • Solvent : Use dry dioxane or THF to minimize side reactions .

  • Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reduction efficiency .

    Reaction StepConditionsYield (%)Reference
    Mitsunobu CouplingDIAD, PPh3_3, THF, 0°C→RT65–75
    Nitro ReductionH2_2 (1 atm), Pd/C, EtOH85–90

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystallographic packing of this compound, and what challenges arise in resolving disorder?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., N–H···O/N motifs) and predict aggregation patterns .

  • Disorder Resolution :

  • Refine X-ray data with SHELXL, applying restraints for overlapping pyrazole and aniline moieties .

  • Compare simulated and experimental powder XRD patterns to validate models .

    Hydrogen BondDistance (Å)Angle (°)Graph Set
    N–H···N (pyrazole)2.89158R22(8)R_2^2(8)
    C–H···F (aniline)3.12145R12(6)R_1^2(6)

Q. How can researchers resolve contradictions in NMR data caused by dynamic proton exchange in the aniline group?

  • Methodological Answer :

  • Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe splitting of NH2_2 signals, confirming exchange dynamics .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate chemical shifts and compare with experimental data .

Q. What strategies mitigate side reactions during the synthesis of fluorinated pyrazole-aniline derivatives?

  • Methodological Answer :

  • Protection/Deprotection : Protect the aniline NH2_2 with Boc groups before coupling to prevent oxidation .
  • Fluorine Stability : Avoid strong bases (e.g., NaOH) that may displace fluorine; use mild bases like K2_2CO3_3 .

Data Analysis and Computational Tools

Q. What computational methods are effective for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs, leveraging pyrazole’s π-π stacking potential .

  • QSAR Modeling : Develop models based on Hammett constants (σmeta_{meta}) for fluorine and pyrazole logP values .

    ParameterValueRelevance
    logP2.3 ± 0.2Membrane permeability
    Polar Surface Area65 ŲBlood-brain barrier penetration

Contradiction Management

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Purity Assessment : Perform HPLC (C18 column, MeCN/H2_2O gradient) to quantify impurities affecting melting ranges .
  • Thermal Analysis : Compare DSC thermograms from multiple batches to identify polymorphic forms .

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